Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

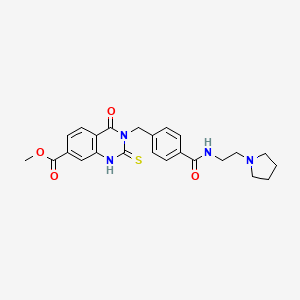

Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core. Key structural attributes include:

- Tetrahydroquinazoline backbone: A six-membered bicyclic system with nitrogen atoms at positions 1 and 2.

- Substituents: A methyl carboxylate group at position 6. A thioxo group at position 2. A benzyl group at position 3, further substituted with a pyrrolidin-1-yl ethyl carbamoyl moiety.

Properties

Molecular Formula |

C24H26N4O4S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

methyl 4-oxo-3-[[4-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H26N4O4S/c1-32-23(31)18-8-9-19-20(14-18)26-24(33)28(22(19)30)15-16-4-6-17(7-5-16)21(29)25-10-13-27-11-2-3-12-27/h4-9,14H,2-3,10-13,15H2,1H3,(H,25,29)(H,26,33) |

InChI Key |

OGMFWDWQZXMCBX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCN4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3-[(4-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

Introduction of the Sulfanylidene Group: This step involves the incorporation of a sulfur atom into the quinazoline ring, often using thiourea or similar reagents.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, typically using pyrrolidine and suitable electrophiles.

Final Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-[(4-{[2-(pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is its anticancer potential. Research has demonstrated that derivatives of tetrahydroquinazoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this one have shown IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines .

Antimicrobial Properties

The compound's thioxo group contributes to its antimicrobial properties. Studies have indicated that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that tetrahydroquinazoline derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases . These effects are often mediated through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Anticancer Research : A study investigated a series of tetrahydroquinazoline derivatives and their effects on cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, highlighting the potential for further development .

- Antimicrobial Activity : Another study focused on the synthesis of related compounds and evaluated their antimicrobial efficacy against several pathogens. The findings suggested that modifications to the thioxo group enhanced activity against resistant strains .

- Inflammation Models : In vivo studies using animal models demonstrated that certain derivatives could significantly reduce inflammation markers, suggesting therapeutic potential for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The pyrrolidinyl group may enhance binding affinity and specificity, while the sulfanylidene group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally analogous derivatives reported in the literature, focusing on core heterocycles, substituents, and physicochemical properties.

Core Heterocycle Variations

Key Observations :

- The tetrahydroquinazoline core (target compound) is structurally distinct from imidazo[1,2-a]pyridine and thiazolo[3,2-a]pyrimidine derivatives.

- The thioxo group in the target compound may enhance hydrogen-bonding capacity compared to the oxo groups in analogs .

Substituent Analysis

| Compound Name | Substituent Features | Physicochemical Impact |

|---|---|---|

| Target Compound | Pyrrolidine-ethyl carbamoyl benzyl, methyl carboxylate | Increased solubility via pyrrolidine’s basicity; carboxylate enhances hydrophilicity. |

| Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine (1l) | Nitrophenyl, cyano, phenethyl | Nitrophenyl introduces electron-withdrawing effects; cyano may stabilize the core. |

| Thiazolo[3,2-a]pyrimidine derivative | Trimethoxybenzylidene, phenyl | Trimethoxy groups improve lipophilicity; phenyl contributes to π-π stacking. |

Key Observations :

- The pyrrolidine-ethyl carbamoyl substituent in the target compound likely improves membrane permeability compared to the nitrophenyl or trimethoxybenzylidene groups in analogs .

- The methyl carboxylate group may offer metabolic stability over ethyl esters (e.g., in 1l), which are prone to esterase hydrolysis .

Physicochemical Properties

Key Observations :

- Higher melting points in imidazo[1,2-a]pyridine derivatives (e.g., 243–245°C for 1l) suggest strong crystalline packing due to nitro and cyano groups .

- The target compound’s molecular weight (~520) aligns with analogs, indicating comparable pharmacokinetic profiles.

Biological Activity

Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities based on various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.46 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer therapy. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Molecular docking studies indicated that the compound interacts effectively with the epidermal growth factor receptor (EGFR), a key target in cancer proliferation pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against a range of pathogens. The results are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses broad-spectrum antimicrobial properties.

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor. Specifically, it demonstrated notable inhibitory activity against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases:

This dual inhibition profile indicates potential therapeutic applications in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the compound's effect on human colon cancer cells using the MTT assay method. The results indicated a dose-dependent decrease in cell viability, affirming its potential as an anticancer agent.

- Antimicrobial Screening : In a comprehensive screening of various microbial strains, the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

- Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively to active sites of AChE and BChE, providing insights into its mechanism of action and supporting further exploration in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.